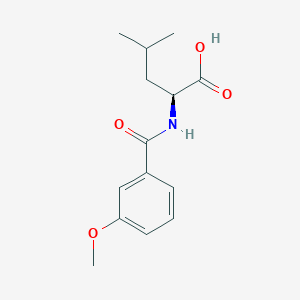

N-(3-Methoxybenzoyl)-L-leucine

Description

Contextualization within N-Acylated Amino Acid Derivatives

N-acylated amino acids are a large family of molecules where an acyl group is attached to the nitrogen atom of an amino acid. science.gov This structural motif is found in a variety of naturally occurring and synthetic compounds. In nature, N-acylated amino acids are involved in diverse biological processes. frontiersin.org For instance, they are recognized as a class of lipid signaling molecules, often referred to as endocannabinoid-related lipids, that play roles in various physiological pathways. frontiersin.orgnih.gov

The academic interest in N-acylated amino acids stems from their wide range of biological activities. Researchers have synthesized and investigated numerous derivatives for potential applications in medicine and agriculture. For example, some N-acyl amino acids have been explored as antifungal agents, demonstrating the potential of this chemical class in developing new treatments for fungal infections. scielo.org.mxscielo.org.mx Furthermore, the structural modifications of the acyl group and the amino acid moiety allow for the fine-tuning of their physicochemical properties and biological targets. science.gov

Significance of the L-Leucine Moiety in Chemical Biology Studies

L-leucine is an essential branched-chain amino acid (BCAA) that plays a crucial role in protein synthesis and various metabolic functions. wikipedia.orgrochester.edu It is not only a fundamental building block of proteins but also acts as a signaling molecule, most notably in activating the mTOR signaling pathway, which is central to cell growth and proliferation. nih.govnih.gov

The incorporation of the L-leucine moiety into N-acylated structures is significant for several reasons. The isobutyl side chain of leucine (B10760876) contributes to the lipophilicity of the molecule, which can influence its ability to cross cell membranes and interact with hydrophobic binding pockets of proteins. The chirality of L-leucine is also a critical factor, as biological systems are often stereospecific. The specific spatial arrangement of the atoms in L-leucine can dictate its binding affinity and efficacy towards its biological targets.

Furthermore, derivatives of L-leucine have been investigated for their potential to modulate various biological pathways. For example, the acetylation of L-leucine has been shown to alter its transport mechanism across cell membranes, switching its carrier from L-amino acid transporters to organic anion transporters. biorxiv.org This highlights how chemical modification of the amino acid can profoundly impact its pharmacokinetic properties.

Overview of Research Trajectories for N-Benzoyl Amino Acid Compounds

Research into N-benzoyl amino acid compounds, a specific subset of N-acylated amino acids, has followed several promising trajectories. One significant area of investigation is their potential as enzyme inhibitors. For instance, a series of N-benzoyl amino acid analogues were synthesized and evaluated for their ability to inhibit human DNA Methyl Transferases (DNMTs), which are important targets in epigenetic-based therapies. nih.gov

Another major research focus has been on the antimicrobial properties of these compounds. Studies have reported the synthesis of various N-benzoyl amino acids and their esters and their evaluation as antifungal agents against pathogenic fungi. scielo.org.mxscielo.org.mx These studies have established preliminary structure-activity relationships, indicating that the nature of both the amino acid and the substituents on the benzoyl ring can influence the antifungal potency. scielo.org.mx

Furthermore, N-benzoyl derivatives of amino acids have been screened for their growth-inhibitory activity in microbial antitumor screens, with some compounds showing potent inhibition. nih.gov This suggests a potential role for these compounds in the development of new anticancer agents. The synthesis and characterization of metal complexes of N-benzoyl amino acids have also been explored, which can introduce novel biological activities. researchgate.netuobaghdad.edu.iq

Structure

3D Structure

Properties

CAS No. |

168980-12-9 |

|---|---|

Molecular Formula |

C14H19NO4 |

Molecular Weight |

265.30 g/mol |

IUPAC Name |

(2S)-2-[(3-methoxybenzoyl)amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C14H19NO4/c1-9(2)7-12(14(17)18)15-13(16)10-5-4-6-11(8-10)19-3/h4-6,8-9,12H,7H2,1-3H3,(H,15,16)(H,17,18)/t12-/m0/s1 |

InChI Key |

MUMMHDPLNMLLKB-LBPRGKRZSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)C1=CC(=CC=C1)OC |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C1=CC(=CC=C1)OC |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Modifications

Synthetic Routes for N-(3-Methoxybenzoyl)-L-leucine

The synthesis of this compound primarily involves the formation of an amide bond between the amino group of L-leucine and the carboxyl group of 3-methoxybenzoic acid. The success of this synthesis hinges on the choice of coupling agents and the strategic use of protecting groups to ensure yield and stereochemical integrity.

The formation of the amide linkage in this compound is achieved through coupling reactions, a cornerstone of peptide synthesis. uniurb.it These reactions involve the "activation" of the carboxylic acid component (3-methoxybenzoic acid) by converting the hydroxyl group into a better leaving group, thereby facilitating nucleophilic attack by the amino group of L-leucine. uniurb.it

A common and effective method involves the use of carbodiimide (B86325) reagents, such as N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDAC). scielo.org.mxrsc.org These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amino acid then attacks this intermediate to form the desired amide bond. To improve efficiency and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 4-dimethylaminopyridine (B28879) (DMAP) are often included. scielo.org.mxscielo.org.mxrsc.org For instance, a general procedure involves stirring the α-aminoester, the carboxylic acid, DMAP, and EDAC in a solvent like dichloromethane (B109758) (CH2Cl2) overnight at room temperature. scielo.org.mxscielo.org.mx

Another classic approach is the Schotten-Baumann reaction, which would involve the acylation of L-leucine with 3-methoxybenzoyl chloride, typically in a two-phase system of water and an organic solvent in the presence of a base. ontosight.ai N-acylation can also be performed using an anhydride (B1165640) of the carboxylic acid, such as 3-methoxybenzoic anhydride, often in a solvent like acetic acid. scielo.org.mxscielo.org.mx

Table 1: Common Reagents for Coupling and Acylation Reactions

| Reagent Class | Specific Example(s) | Role |

| Carbodiimides | EDAC, DCC, DIC rsc.org | Activate carboxylic acid for amide bond formation. scielo.org.mxscielo.org.mx |

| Acylating Agents | 3-Methoxybenzoyl chloride, Benzoic anhydride scielo.org.mxontosight.ai | Provide the acyl group for direct reaction with the amine. |

| Additives/Catalysts | DMAP, HOBt, Triethylamine scielo.org.mxscielo.org.mxrsc.org | Enhance reaction rate and suppress side reactions like racemization. |

| Solvents | Dichloromethane (CH2Cl2), Dimethylformamide (DMF) scielo.org.mxgoogle.com | Provide an inert medium for the reaction. |

Maintaining the stereochemical integrity of the L-leucine chiral center is paramount during synthesis. Racemization, the formation of the D-enantiomer, can occur, particularly if the carboxylic acid group of the amino acid itself is activated. To prevent this, the synthesis is typically performed using L-leucine or its ester derivative as the nucleophile, without activating its own carboxyl group. spbu.ru

A common strategy involves the derivatization of the L-leucine precursor by first protecting its carboxyl group, often as a methyl or ethyl ester. scielo.org.mxscielo.org.mx This can be achieved by reacting the amino acid with an alcohol (e.g., methanol) in the presence of a reagent like trimethylsilyl (B98337) chloride (TMSCl). scielo.org.mxscielo.org.mx This protected amino ester is then used in the coupling reaction with the activated 3-methoxybenzoic acid. The final N-acylated amino acid can be obtained by a subsequent hydrolysis step to remove the ester protecting group.

Stereochemical control is inherently directed by the use of the enantiomerically pure L-leucine starting material. The reaction conditions for amide bond formation are generally selected to be mild enough to avoid epimerization at the α-carbon. escholarship.org The stereospecificity of reactions involving the α-chiral center of leucine (B10760876) is a well-documented principle that aids in producing the desired anti-product exclusively in certain synthetic routes. frontiersin.org

Preparation of this compound Derivatives and Analogues

The versatile synthetic framework allows for the creation of a wide array of derivatives and analogues by modifying different parts of the parent molecule. These modifications are crucial for structure-activity relationship (SAR) studies.

The aromatic benzoyl ring is a prime target for modification. By substituting the starting 3-methoxybenzoic acid with other benzoic acid derivatives, a library of analogues can be generated. Research has shown the synthesis of related compounds using various substituted benzoic acids. scielo.org.mxscielo.org.mx Examples of these modifications could include:

Altering the position of the methoxy (B1213986) group (e.g., using 2-methoxybenzoic acid or 4-methoxybenzoic acid).

Introducing multiple substituents (e.g., using 3,4-dimethoxybenzoic acid or 3,4,5-trimethoxybenzoic acid). scielo.org.mx

Replacing the methoxy group with other functional groups , such as halogens, alkyl groups, or nitro groups, to modulate electronic properties and lipophilicity. scielo.org.mxscielo.org.mx

The isobutyl side chain of the L-leucine residue offers another site for chemical alteration, although this is often more complex synthetically. researchgate.net Modifications can involve synthesizing non-canonical amino acids and then coupling them with 3-methoxybenzoic acid. Examples include:

Homologation : Creating analogues like N-(3-Methoxybenzoyl)-L-homoleucine. researchgate.net

Introducing heteroatoms : Synthesizing derivatives such as β-thiolated leucine, which can be prepared via activation of a β-hydroxy-leucine intermediate followed by nucleophilic substitution. frontiersin.org

Altering stereochemistry : Using D-leucine instead of L-leucine to create the diastereomeric N-(3-Methoxybenzoyl)-D-leucine, which can be valuable for studying the stereochemical requirements of biological targets. mdpi.com

Isotopic labeling is a powerful tool for tracing the metabolic fate and molecular interactions of this compound without altering its fundamental chemical properties. chempep.com This is achieved by synthesizing the compound using isotopically enriched precursors.

Stable Isotope Labeling : The use of non-radioactive heavy isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) is common. chempep.com A frequently used precursor is L-leucine-5,5,5-d3, where the three hydrogen atoms on the terminal methyl groups are replaced with deuterium. sigmaaldrich.combiosynth.comcymitquimica.com This deuterated leucine can be incorporated into the synthesis to produce this compound-d3. nih.gov Such labeled compounds are invaluable in quantitative mass spectrometry-based proteomics and metabolomics, allowing for precise tracking and quantification. biosynth.comnih.gov

Radioisotope Labeling : For studies requiring higher sensitivity, radioactive isotopes like tritium (B154650) (³H) are employed. Precursors such as L-[3,4,5-³H(N)]-Leucine or L-[4,5-³H(N)]-Leucine are commercially available and can be used to synthesize a radiolabeled version of the target compound. revvity.comrevvity.com These tritiated analogues are instrumental in protein synthesis assays, metabolic studies, and receptor-binding assays. revvity.comrevvity.compubcompare.ai

Table 2: Examples of Isotopically Labeled Leucine Precursors

| Labeled Precursor | Isotope(s) | Label Type | Primary Application |

| L-leucine-5,5,5-d3 | Deuterium (²H) | Stable | Quantitative Mass Spectrometry, Metabolic Tracing. sigmaaldrich.combiosynth.comnih.gov |

| L-[3,4,5-³H(N)]-Leucine | Tritium (³H) | Radioactive | Protein Synthesis Studies, High-Sensitivity Tracing. revvity.comrevvity.com |

| L-[4,5-³H(N)]-Leucine | Tritium (³H) | Radioactive | Amino Acid Transport and Metabolism Studies. |

| [U-¹³C]-Leucine | Carbon-13 (¹³C) | Stable | NMR-based structural biology, Metabolic flux analysis. chempep.com |

Chromatographic Purification and Spectroscopic Characterization Methods in Synthetic Research

The successful synthesis of this compound necessitates rigorous purification and characterization to ensure the identity, purity, and structural integrity of the final product. Research in this area relies on a combination of chromatographic techniques to isolate the target compound from reaction mixtures and spectroscopic methods to confirm its molecular structure.

Chromatographic Purification

The purification of N-acylated amino acids like this compound typically involves column chromatography and high-performance liquid chromatography (HPLC) to separate the desired product from unreacted starting materials, reagents, and potential side products. scielo.org.mx

Column Chromatography

A fundamental technique for the purification of N-benzoyl amino acid derivatives is column chromatography. scielo.org.mx In a typical procedure, a silica (B1680970) gel stationary phase is used. The choice of the mobile phase, a solvent system of varying polarity, is critical for achieving effective separation. For compounds of similar polarity to this compound, a common mobile phase consists of a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent such as ethyl acetate (B1210297). scielo.org.mxscielo.org.mx The ratio of these solvents is optimized to ensure that the target compound elutes from the column at a practical rate, well-separated from impurities. For instance, in the purification of the closely related compound, N-(3-methoxybenzoyl)-L-valine methyl ester, a mobile phase of hexane-ethyl acetate (80:20) was successfully employed. scielo.org.mxscielo.org.mx

High-Performance Liquid Chromatography (HPLC)

For achieving a higher degree of purity, especially for analytical purposes, reversed-phase high-performance liquid chromatography (RP-HPLC) is a powerful tool. nih.gov In RP-HPLC, the stationary phase is non-polar (e.g., C18-modified silica), and the mobile phase is a polar solvent mixture, often consisting of water and an organic modifier like acetonitrile (B52724). nih.gov A gradient of increasing organic modifier concentration is typically used to elute compounds from the column based on their hydrophobicity. nih.gov While specific retention times for this compound are not widely reported, the elution profile would be influenced by the hydrophobicity imparted by the leucine side chain and the methoxybenzoyl group.

Spectroscopic Characterization

Once purified, the compound's identity is confirmed using a suite of spectroscopic techniques. These methods provide detailed information about the molecular structure, functional groups, and molecular weight.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

While the specific spectral data for this compound is not available in the cited literature, the data for the analogous compound, N-(3-methoxybenzoyl)-L-valine methyl ester, provides a clear example of the type of information obtained. scielo.org.mx The ¹H NMR spectrum would show characteristic signals for the aromatic protons of the methoxybenzoyl group, the protons of the leucine side chain, the amide proton, and the methoxy group protons. Similarly, the ¹³C NMR spectrum would reveal the carbon skeleton of the molecule.

Illustrative Spectroscopic Data for N-(3-methoxybenzoyl)-L-valine methyl ester scielo.org.mx

| ¹H NMR (400 MHz, CDCl₃) | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Aromatic Protons | 7.40-7.27 | m | HAr | |

| Aromatic Proton | 7.01 | ddd | 8.0, 2.6, 1.1 | HAr |

| Amide Proton | 6.95 | d | 8.7 | NH |

| α-Proton | 4.74 | dd | 8.7, 5.4 | Hα |

| Methoxy Protons (Aryl) | 3.80 | s | CH₃OAr | |

| Methoxy Protons (Ester) | 3.75 | s | CH₃O | |

| β-Proton | 2.27 | dh | 6.8, 5.4 | Hβ |

| γ-Protons | 1.00 | d | 6.8 | Hγ |

| γ'-Protons | 0.98 | d | 6.8 | Hγ' |

| ¹³C NMR (101 MHz, CDCl₃) | Chemical Shift (δ) ppm | Assignment |

| Ester Carbonyl | 172.5 | COOR |

| Amide Carbonyl | 167.5 | CONH |

| Aromatic Carbon | 159.8 | CAr |

| Aromatic Carbon | 135.8 | CAr |

| Aromatic Carbon | 129.6 | CAr |

| Aromatic Carbon | 118.5 | CAr |

| Aromatic Carbon | 118.1 | CAr |

| Aromatic Carbon | 112.5 | CAr |

| α-Carbon | 57.6 | Cα |

| Methoxy Carbon (Aryl) | 55.3 | CH₃OAr |

| Methoxy Carbon (Ester) | 52.1 | CH₃O |

| β-Carbon | 31.3 | Cβ |

| γ-Carbon | 18.9 | Cγ |

| γ'-Carbon | 18.0 | Cγ' |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information through analysis of fragmentation patterns. msu.edu High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a very accurate mass measurement, which can be used to confirm the elemental composition of the molecule. For N-(3-methoxybenzoyl)-L-valine methyl ester, electrospray ionization (ESI) HRMS was used to determine the exact mass of the protonated molecule [M+H]⁺. The calculated mass was 266.1392, and the found mass was 266.1378, confirming the molecular formula C₁₄H₂₀NO₄. scielo.org.mx A similar analysis would be essential for confirming the synthesis of this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the presence of specific functional groups in a molecule. acs.org For a compound like this compound, the IR spectrum would be expected to show characteristic absorption bands for the N-H bond of the amide, the C=O stretching of the amide and the carboxylic acid, and C-O stretching of the ether group. For the analogous N-(3-methoxybenzoyl)-L-valine methyl ester, the following characteristic IR peaks were observed: 3224 cm⁻¹ (N-H), 1719 cm⁻¹ (C=O, ester), and 1620 cm⁻¹ (C=O, amide). scielo.org.mx

Structure Activity Relationship Sar Investigations

Elucidation of Structural Determinants for Biological Interaction

The biological profile of N-(3-Methoxybenzoyl)-L-leucine is governed by the specific interplay of its three primary components: the substituted benzoyl group, the L-leucine side chain, and the chiral center at the alpha-carbon. Each element plays a distinct role in the molecule's ability to interact with biological targets.

The nature and position of substituents on the benzoyl ring are critical determinants of the molecule's chemical properties and its capacity for molecular recognition. Electron-donating or electron-withdrawing groups alter the electron density of the aromatic ring and the adjacent amide bond, influencing interactions such as hydrogen bonding, π-π stacking, and hydrophobic interactions.

The methoxy (B1213986) group (-OCH₃) at the meta-position of the benzoyl ring in this compound is an electron-donating group. Studies on related N-acylated amino acid amides have demonstrated that electron-rich aromatic acyl groups can significantly influence the molecule's stability. For instance, the rate of acid-catalyzed hydrolysis of the amide bond can be predicted by the substituent's Hammett σ value. acs.org Electron-donating substituents, which have negative Hammett σ values, tend to accelerate this hydrolysis. acs.org This suggests that the 3-methoxy substituent makes the N-benzoyl bond susceptible to cleavage under certain conditions, a factor that can be relevant in a biological context. acs.org

In studies of N-benzoyl amino acids as antifungal agents, the substituents on the benzoyl ring were found to directly impact activity. scielo.org.mxscielo.org.mx For example, derivatives of valine and tryptophan showed varied inhibition levels depending on the substitution pattern on the benzoyl moiety. scielo.org.mx Similarly, in the context of aldose reductase inhibitors, substitutions on the N-benzoyl ring were shown to significantly alter inhibitory activity. nih.gov These findings underscore that the electronic character of the benzoyl ring is a key factor in tuning the biological activity of this class of compounds.

Table 1: Effect of Benzoyl Substituents on Hydrolysis of N-Acyl Glycine N'-Methylamides

This table illustrates how the electronic properties of substituents on the benzoyl ring, quantified by the Hammett σ constant, correlate with the hydrolytic stability of the peptide bond in related structures. Data adapted from a study on N-acylated amino acid amides. acs.org

| Substituent (G) on Benzoyl Ring | Hammett σ Constant | % Hydrolysis after 24h |

|---|---|---|

| 4-OCH₃ | -0.27 | 98% |

| 4-CH₃ | -0.17 | 96% |

| H | 0.00 | 68% |

| 4-Cl | 0.23 | 41% |

| 3-NO₂ | 0.71 | 10% |

| 4-NO₂ | 0.78 | 8% |

The amino acid portion of the molecule is crucial for determining its specificity towards biological targets. Leucine (B10760876), an essential amino acid, possesses a non-polar isobutyl side chain that is critical for its recognition and biological functions, such as activating the mTORC1 signaling pathway. nih.govnih.gov For a molecule to be recognized by leucine-specific transporters or receptors, the presence of a hydrophobic side chain of an appropriate length and with a terminal isopropyl group is often a stringent requirement. nih.gov

In studies of the leucine-binding protein (LBP) in E. coli, the binding pocket accommodates the leucine side chain through van der Waals contacts with hydrophobic and aromatic residues like Trp18. nih.govresearchgate.net The size and shape of the amino acid side chain are therefore paramount for binding specificity. When the L-leucine in N-benzoyl-L-leucine is replaced with other amino acids, the binding affinity and biological activity can change dramatically. For example, in a study on the antifungal activity of N-benzoyl amino acid derivatives, compounds derived from valine and tryptophan were found to be the most active, while derivatives of leucine, alanine, and phenylalanine exhibited only moderate to no activity. scielo.org.mx This highlights that while the leucine side chain provides a key hydrophobic element, its interaction with a specific target is highly dependent on the complementary nature of the binding site.

The stereochemistry of the alpha-carbon is a well-established critical factor for the biological activity of amino acids and their derivatives. nih.gov The vast majority of proteins are composed of L-amino acids, and the enzymes and receptors that interact with them are inherently chiral. Consequently, they can often distinguish between L- and D-enantiomers. nih.gov

Comparative Studies with Related N-Benzoyl Amino Acids and Esters

Comparing this compound with other N-benzoyl amino acids and their ester derivatives provides valuable SAR insights. A significant finding from antifungal activity studies is the differential activity between N-benzoyl amino acids and their corresponding methyl esters. scielo.org.mx In one study, a series of N-benzoylamino methyl esters showed potent antifungal activity, whereas the corresponding N-benzoyl amino acids were inactive at the tested concentrations. scielo.org.mxscielo.org.mx This stark difference suggests that the free carboxylate group is detrimental to activity, possibly due to poor membrane permeability or unfavorable interactions at the target site.

Furthermore, the identity of the amino acid itself is a major factor. The same study reported that N-benzoylamino methyl esters derived from valine and tryptophan had high antifungal activity, while esters derived from leucine, isoleucine, and phenylalanine showed moderate or no activity. scielo.org.mx This demonstrates a clear SAR trend where the bulk and hydrophobicity of the amino acid side chain must be precisely matched to the target for optimal activity. For instance, N-(3,4,5-trimethoxybenzoyl)-L-valine methyl ester was a potent antifungal agent, whereas leucine-derived esters were less effective. scielo.org.mx These comparative data are crucial for guiding the design of more potent analogs.

Table 2: Comparative Antifungal Activity of N-Benzoyl Amino Acid Derivatives

This table summarizes the percent inhibition of fungal growth for various N-benzoyl amino acid methyl esters and acids, highlighting the importance of both the amino acid side chain and the esterification of the carboxyl group. Data from a study against A. fumigatus and F. temperatum. scielo.org.mxscielo.org.mx

| Compound | Amino Acid | Benzoyl Substituent | Form | % Inhibition (F. temperatum) | % Inhibition (A. fumigatus) |

|---|---|---|---|---|---|

| N-Benzoyl-L-valine methyl ester | Valine | None | Ester | 63.4% | 54.7% |

| N-(3-methoxybenzoyl)-L-valine methyl ester | Valine | 3-OCH₃ | Ester | 41.2% | 42.5% |

| N-(3,4,5-trimethoxybenzoyl)-L-valine methyl ester | Valine | 3,4,5-(OCH₃)₃ | Ester | 78.5% | 78.2% |

| N-Benzoyl-L-leucine | Leucine | None | Acid | Inactive | Inactive |

| N-Benzoyl-L-tryptophan methyl ester | Tryptophan | None | Ester | 60.8% | 56.1% |

| N-Benzoyl-L-alanine methyl ester | Alanine | None | Ester | <50% | <50% |

| N-Benzoyl-L-phenylalanine methyl ester | Phenylalanine | None | Ester | <50% | <50% |

Computational and Theoretical Chemistry Approaches

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in predicting the interaction between a ligand, such as N-(3-Methoxybenzoyl)-L-leucine, and a protein target.

Docking simulations predict the binding affinity, often expressed as a scoring function or energy value (e.g., in kcal/mol), which estimates the strength of the ligand-target interaction. Lower energy scores typically indicate a more stable and favorable binding interaction. acs.org The calculations also determine the most likely binding pose or orientation of the ligand within the target's active site. scielo.org.mx

For instance, in studies involving structurally related N-benzoyl amino acid derivatives, docking calculations were performed to predict binding affinities with potential enzyme targets like fungal chitinase (B1577495). scielo.org.mxscielo.org.mx The software AutoDock Vina is commonly used for such predictions, employing algorithms like the Lamarckian Genetic Algorithm to explore possible conformations. scielo.org.mxscielo.org.mx Similarly, a compound containing the N-(3-methoxybenzyl) moiety, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, was docked against the enzymes Angiotensin-Converting Enzyme (ACE) and renin to evaluate its binding pattern and affinity. acs.org While specific data for this compound is not detailed in these studies, the methodology is directly applicable.

Table 1: Example of Predicted Binding Affinities for Related Compounds This table illustrates typical data obtained from molecular docking studies on compounds with similar structural features.

| Compound | Target Enzyme | Docking Score (S, kcal/mol) |

|---|---|---|

| N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide | Renin | -8.10 |

| N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide | ACE | -7.21 |

| IRESSA (Gefitinib) | Dihydrofolate reductase | -8.809 |

Data sourced from references acs.orgnih.gov.

A critical outcome of molecular docking is the identification of specific amino acid residues within the target's active site that interact with the ligand. These interactions, which can include hydrogen bonds, hydrophobic interactions, and electrostatic forces, are fundamental to the stability of the ligand-protein complex. researchgate.net

In a study on N-benzoyl amino acid derivatives targeting fungal chitinase, docking results revealed that the compounds form hydrogen bonding interactions with a range of amino acid residues at the catalytic site. scielo.org.mx These key residues include TRP176, TYR218, GLU217, ASP215, ARG342, and others. scielo.org.mx For leucine (B10760876) aminopeptidase (B13392206) (LAP) inhibitors, studies have shown that interactions often involve coordination with zinc ions in the binding site and hydrophobic interactions with pockets formed by residues such as Met270, Ala451, and Ile421. researchgate.net The leucine side chain itself frequently engages in these hydrophobic interactions, which are crucial for binding. nih.gov

Table 2: Key Interacting Residues Identified in Docking Studies of Related Inhibitors This table provides examples of amino acid residues found to be critical for binding in related molecular systems.

| Target Enzyme | Key Interacting Residues | Type of Interaction |

|---|---|---|

| Fungal Chitinase | TRP176, TYR218, TYR285, TYR340, TRP433, GLU217, GLU370, ASP215, ASP286, GLY175, ARG342 | Hydrogen Bonding |

| Leucine Aminopeptidase (LAP) | Met270, Ala451, Thr359, Gly362, Met454, Ile421, Ala333, Asn320, Asp332 | Hydrophobic Interactions |

| L-type Amino acid Transporter 1 (LAT1) | I63, S66, G67, F252, G255 | Hydrogen Bonding |

Data sourced from references scielo.org.mxresearchgate.netresearchgate.net.

Molecular Dynamics Simulations for Conformational Stability and Binding Dynamics

Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. For this compound, MD simulations can validate docking results by examining the stability of the predicted ligand-protein complex. acs.org These simulations can reveal how the ligand's conformation changes within the binding pocket and assess the stability of key interactions over a set period, typically nanoseconds. plos.orgresearchgate.net

In a study of a related compound, N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide, a 30 ns MD simulation was performed using GROMACS software with the AMBER99SB force field to confirm the stability of the docked pose within the target enzyme's active site. acs.org Such simulations provide a more dynamic picture of the binding event than the static view offered by molecular docking alone. biorxiv.org

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT applications)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. nih.gov These methods can calculate parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a key indicator of molecular reactivity and stability. researchgate.net

DFT studies, often using the B3LYP functional with a basis set like 6-311++G(2d,2p), can elucidate the electronic structure, dipole moment, and molecular electrostatic potential of this compound. nih.govresearchgate.net This information helps to understand its reactivity, stability, and the nature of its potential intermolecular interactions, supporting findings from experimental and other computational methods. explorationpub.com

Table 3: Key Parameters from Quantum Chemical Calculations This table lists common parameters derived from DFT calculations and their significance.

| Parameter | Symbol | Significance |

|---|---|---|

| Energy of Highest Occupied Molecular Orbital | EHOMO | Indicates the molecule's ability to donate electrons. |

| Energy of Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the molecule's ability to accept electrons. |

| HOMO-LUMO Energy Gap | ΔE | Correlates with the chemical reactivity and stability of the molecule. |

| Dipole Moment | µ | Measures the overall polarity of the molecule, influencing solubility and binding. |

| Chemical Hardness | η | Measures resistance to change in electron distribution. |

Information sourced from references researchgate.netexplorationpub.com.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

By analyzing a set of molecules with known activities, QSAR models can be developed to predict the activity of new or untested compounds like this compound. researchgate.net These models are built by converting biological activity data, such as IC50 values, into a logarithmic format (pIC50) and correlating it with calculated molecular descriptors. researchgate.netnih.gov

For example, 3D-QSAR studies on leucine aminopeptidase inhibitors have been used to create models that provide useful information about the structural features contributing to inhibitory potency. researchgate.net These predictive models are valuable tools for virtual screening and for designing new compounds with potentially high biological interaction potential, effectively guiding the synthesis and testing of novel drug candidates. researchgate.netqsartoolbox.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| N-(3-methoxybenzoyl)-L-valine methyl ester |

| N-(3-methoxybenzyl)-(9Z,12Z,15Z)-octadecatrienamide |

| Angiotensin-Converting Enzyme (ACE) |

| Renin |

| IRESSA (Gefitinib) |

| Dihydrofolate reductase |

| HER2 Kinase |

| Leucine |

| Valine |

| Tryptophan (TRP) |

| Tyrosine (TYR) |

| Glutamic Acid (GLU) |

| Aspartic Acid (ASP) |

| Arginine (ARG) |

| Glycine (GLY) |

| Methionine (MET) |

| Alanine (ALA) |

| Threonine (THR) |

| Isoleucine (ILE) |

| Asparagine (ASN) |

| Serine (SER) |

| Phenylalanine (PHE) |

| Lysine (LYS) |

Biochemical and Molecular Interaction Studies

Investigation of Enzyme Inhibition Mechanisms

The ability of N-acyl-L-amino acid derivatives to act as enzyme inhibitors has been a subject of scientific inquiry. These compounds, including N-(3-Methoxybenzoyl)-L-leucine, are explored for their potential to interfere with enzymatic pathways, which can be quantified through kinetic studies and confirmed by identifying specific molecular targets.

Enzyme inhibition kinetics are essential for characterizing the mechanism by which a compound reduces enzyme activity. Inhibition can be classified as competitive, where the inhibitor binds to the active site and competes with the substrate; non-competitive, where the inhibitor binds to an allosteric site and affects the enzyme's catalytic efficiency regardless of substrate binding; or mixed-type, which involves elements of both. cdnsciencepub.comnih.gov The type of inhibition is determined by analyzing the reaction rates at various substrate and inhibitor concentrations, which allows for the calculation of key parameters like the Michaelis-Menten constant (K\u2098) and the inhibition constant (K\u1d62). nih.gov

While specific kinetic studies detailing the inhibition type for this compound are not extensively documented in the available literature, research on structurally similar N-acylated amino acids provides insight into the potential mechanisms. For instance, studies on N-oleoyl-leucine have identified it as a competitive inhibitor of the enzyme CYP4F2. scielo.org.mx Similarly, N-chloroacetyl derivatives of leucine (B10760876) have been shown to act as non-competitive inhibitors of carboxypeptidase A, whereas D-leucine acts as a competitive inhibitor. cdnsciencepub.com

To illustrate the data derived from such analyses, the table below presents kinetic parameters for the interaction of a related compound, N-acetyl-L-leucine, with various transporter proteins. It is crucial to note that this data is for a different molecule and serves only as an example of kinetic analysis.

Interactive Table: Example Kinetic Parameters for N-acetyl-L-leucine with Transporter Proteins

| Transporter | Probe Substrate | Parameter | Value | Reference |

|---|---|---|---|---|

| OAT1 | Chlorothiazide | IC₅₀ | 6.2 mM | nih.gov |

| OAT3 | Estrone sulfate | IC₅₀ | 0.70 mM | nih.gov |

| MCT1 | - | K\u2098 | 3.0 mM | nih.gov |

This table is for illustrative purposes and shows data for N-acetyl-L-leucine, not this compound.

Identifying the specific enzymes targeted by a compound is fundamental to understanding its biological effects. Based on its structure and related research, potential enzyme targets for this compound have been proposed.

Fungal Chitinase (B1577495) : A series of N-benzoyl amino acids, synthesized from amino acids including leucine, have been evaluated for antifungal activity against pathogenic fungi like Aspergillus fumigatus and Fusarium temperatum. scielo.org.mxresearchgate.net Molecular docking calculations were performed as part of these studies to predict the binding affinities between the synthesized compounds and fungal chitinase, identifying it as a potential molecular target. scielo.org.mx Chitinases are enzymes that degrade chitin, a key component of fungal cell walls, making them a prime target for antifungal agents.

Leucine Aminopeptidase (B13392206) (LAP) : Leucine aminopeptidases are enzymes that catalyze the hydrolysis of leucine residues from the N-terminus of proteins and peptides. Given that this compound is a leucine derivative, LAPs represent a plausible, though currently hypothetical, enzyme target. Inhibition of this enzyme could disrupt protein turnover and other metabolic processes. However, direct experimental studies confirming the inhibition of leucine aminopeptidase by this compound were not found in the reviewed literature.

Molecular docking studies have provided predictive insights into how N-benzoyl amino acid derivatives may interact with the active site of fungal chitinase. scielo.org.mx These computational analyses suggest that the stability of the enzyme-inhibitor complex is favored by specific molecular interactions. researchgate.net

The binding model for related N-benzoyl amino esters with fungal chitinase indicates that interactions involve the aromatic rings of the compound. scielo.org.mx The analysis from these docking studies highlights the importance of hydrogen bonding between the inhibitor and amino acid residues within the enzyme's active site. For a related compound, N-(3-methoxybenzoyl)-L-valine methyl ester, docking studies predicted several key interactions within the enzyme's binding site that contribute to the stability of the complex.

Interactive Table: Predicted Active Site Interactions for a Related N-Benzoyl Amino Acid Derivative with Fungal Chitinase

| Interacting Residue | Type of Interaction |

|---|---|

| ARG342 | Hydrogen Bond |

| ASP286 | Hydrogen Bond |

| TYR285 | Hydrogen Bond |

This table is based on docking studies of N-(3-methoxybenzoyl)-L-valine methyl ester, a compound structurally similar to this compound.

Receptor Binding and Allosteric Modulation Research

In addition to enzyme inhibition, another significant area of pharmacological research is the interaction of small molecules with cellular receptors. This includes direct binding to orthosteric sites (where the endogenous ligand binds) or allosteric sites, which are distinct topographical locations on the receptor.

A review of the scientific literature did not yield specific studies investigating the direct binding or interaction of this compound with the δ-opioid receptor.

As no primary research was identified concerning the binding of this compound to the δ-opioid receptor, there is consequently no available data on its potential modulatory effects on the activity of this receptor.

Based on a comprehensive review of available scientific literature, there is currently insufficient specific data on the chemical compound This compound to generate a detailed article that adheres to the requested outline.

The majority of existing research focuses extensively on the parent amino acid, L-leucine , and its fundamental roles in various biological processes. While this body of work is substantial, it does not provide the specific details required to accurately describe the biochemical and molecular interactions of the this compound derivative.

Specifically, information is lacking in the following key areas outlined in the request:

Modulation of Enzyme Activity in Amino Acid Metabolism: The metabolic pathways of L-leucine are well-documented, including its catabolism and the enzymes involved, such as branched-chain amino acid aminotransferases. wikipedia.orgscielo.br There is no specific information available describing how this compound interacts with or modulates the activity of enzymes within amino acid metabolism or other biochemical cycles.

Use as a Molecular Probe: While L-leucine and its other derivatives are utilized in the development of molecular probes for studying biomolecular interactions, such as for leucine aminopeptidase, mdpi.com there is no specific mention of this compound being developed or used for this purpose in the reviewed sources.

Due to this lack of specific scientific findings for this compound, it is not possible to construct the requested professional and authoritative article without resorting to speculation, which would violate the core requirement for scientific accuracy. The information available for the parent compound, L-leucine, cannot be directly extrapolated to its derivative without dedicated research.

Advanced Analytical Techniques in Research

Chromatographic Separations for Compound Analysis (e.g., HPLC-DAD/ESI-MSn, LC-MS/MS)

Chromatographic techniques are fundamental for the analysis of N-(3-Methoxybenzoyl)-L-leucine. High-Performance Liquid Chromatography (HPLC) coupled with a Diode-Array Detector (DAD) and/or an Electrospray Ionization Mass Spectrometer (ESI-MSn) is a powerful tool for its separation and identification. semanticscholar.orgresearchgate.netfrontiersin.org

In a typical HPLC setup, a reversed-phase (RP) column, such as a C18 column, is used. researchgate.net The separation principle is based on the differential partitioning of the analyte between the nonpolar stationary phase (the C18 column) and a polar mobile phase. The mobile phase often consists of a gradient mixture of an aqueous solvent (like water with an acid modifier such as formic acid to improve peak shape) and an organic solvent (like acetonitrile (B52724) or methanol). researchgate.netnih.gov As the concentration of the organic solvent increases, the hydrophobic this compound is eluted from the column.

The DAD detector continuously records the UV-Vis spectrum of the eluent, allowing for the detection of the aromatic benzoyl ring in the molecule. This provides a characteristic spectral signature that aids in its identification. mjcce.org.mk

For more definitive identification and structural information, the HPLC system is coupled to a mass spectrometer, a technique known as Liquid Chromatography-Mass Spectrometry (LC-MS) or, for tandem mass spectrometry, LC-MS/MS. zivak.comlcms.cznih.gov ESI is a soft ionization technique that allows the intact molecule to be ionized, typically forming a protonated molecule [M+H]⁺ in positive ion mode. This provides the molecular weight of the compound. Further fragmentation of this ion (MSn or MS/MS) yields structural information that can confirm the identity of the compound. sciex.comresearchgate.net LC-MS/MS is particularly valuable for its high sensitivity and selectivity, enabling the quantification of the compound even in complex biological matrices. nih.gov

Table 1: Typical HPLC Parameters for Analysis of Amino Acid Derivatives

| Parameter | Value/Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 x 4.6 mm, 5 µm) researchgate.net |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Flow Rate | 0.5 - 1.0 mL/min nih.gov |

| Detection | DAD (Diode-Array Detection) and/or ESI-MS/MS researchgate.net |

| Injection Volume | 5 - 20 µL nih.gov |

Mass Spectrometry for Structural Elucidation and Quantification

Mass spectrometry (MS) is a critical tool for confirming the molecular weight and elucidating the structure of this compound. When analyzed by a mass spectrometer, typically using electrospray ionization (ESI), the molecule is expected to show a prominent peak corresponding to its protonated molecular ion [M+H]⁺.

The molecular formula of this compound is C₁₄H₁₉NO₄. Its molecular weight is 265.30 g/mol . Therefore, in a high-resolution mass spectrum (HRMS), the expected mass for the [M+H]⁺ ion would be approximately 266.1387.

Tandem mass spectrometry (MS/MS) provides further structural confirmation through characteristic fragmentation patterns. The amide bond is a likely site for fragmentation. Key expected fragment ions would include:

A fragment corresponding to the 3-methoxybenzoyl cation (m/z 135.04), resulting from the cleavage of the amide bond.

A fragment corresponding to the L-leucine moiety after the loss of the benzoyl group.

Loss of the carboxyl group (-COOH) or water (-H₂O) from the parent ion.

These fragmentation patterns provide a unique fingerprint for the molecule, allowing for its unambiguous identification and differentiation from isomers. sciex.comresearchgate.net Quantitative analysis can be performed using techniques like selected reaction monitoring (SRM), where specific precursor-to-product ion transitions are monitored, offering high specificity and sensitivity. nih.govnih.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion Type | Predicted m/z | Description |

|---|---|---|

| [M+H]⁺ | ~266.14 | Protonated molecular ion |

| [C₈H₇O₂]⁺ | ~135.04 | 3-Methoxybenzoyl fragment |

| [M+H - H₂O]⁺ | ~248.13 | Loss of water from the parent ion |

| [M+H - COOH]⁺ | ~221.14 | Loss of the carboxylic acid group |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the de novo structural elucidation of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the carbon-hydrogen framework of this compound. rsc.orgox.ac.uk

¹H NMR: The proton NMR spectrum will show distinct signals for each unique proton in the molecule.

Aromatic Protons: The protons on the 3-methoxyphenyl (B12655295) ring will appear in the aromatic region (δ 6.8-7.5 ppm). Their specific splitting patterns (doublets, triplets, etc.) will confirm the 1,3-disubstitution pattern.

L-Leucine Protons: The α-proton (CH attached to the nitrogen) will appear as a multiplet (δ ~4.5-4.8 ppm), coupled to the adjacent NH proton and the β-protons. The β- and γ-protons of the leucine (B10760876) side chain will appear in the upfield region (δ ~1.5-2.0 ppm), as will the two diastereotopic methyl groups (δ ~0.9-1.0 ppm), which will likely appear as two distinct doublets. hmdb.caresearchgate.net

Amide and Carboxyl Protons: The amide (N-H) proton will appear as a doublet (coupled to the α-CH) around δ 7.5-8.5 ppm, while the carboxylic acid (O-H) proton will be a broad singlet at a variable, downfield chemical shift (>10 ppm).

Methoxy (B1213986) Protons: The methoxy (-OCH₃) group will show a sharp singlet around δ 3.8 ppm. hmdb.ca

¹³C NMR: The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule.

Carbonyl Carbons: Two signals will be present in the downfield region: the amide carbonyl (C=O) around δ 167-170 ppm and the carboxylic acid carbonyl (C=O) around δ 175-178 ppm. chemicalbook.comhmdb.ca

Aromatic Carbons: The carbons of the phenyl ring will resonate in the δ 110-160 ppm range. The carbon attached to the methoxy group will be the most downfield (δ ~160 ppm). rsc.org

L-Leucine Carbons: The α-carbon will be found around δ 52-55 ppm, while the carbons of the isobutyl side chain will appear in the upfield region (δ 20-45 ppm). hmdb.ca

Methoxy Carbon: The methoxy carbon will appear around δ 55 ppm. rsc.org

Two-dimensional NMR techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be used to definitively assign all proton and carbon signals and confirm the connectivity of the 3-methoxybenzoyl group to the nitrogen of the L-leucine moiety. researchgate.net

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Amide N-H | 8.0 - 8.5 (d) | - |

| Carboxyl O-H | >10 (br s) | - |

| Aromatic C-H | 6.8 - 7.5 (m) | 112 - 135 |

| Aromatic C-O & C-C=O | - | ~160 & ~135 |

| Leucine α-CH | 4.5 - 4.8 (m) | 52 - 55 |

| Leucine β-CH₂ | 1.6 - 1.8 (m) | 40 - 43 |

| Leucine γ-CH | 1.8 - 2.0 (m) | 24 - 26 |

| Leucine δ-CH₃ | 0.9 - 1.0 (2 x d) | 21 - 23 |

| Methoxy -OCH₃ | ~3.8 (s) | ~55 |

| Amide C=O | - | 167 - 170 |

| Carboxyl C=O | - | 175 - 178 |

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds when they absorb infrared radiation. utdallas.edu The IR spectrum of this compound would display characteristic absorption bands confirming its key structural features.

The main functional groups and their expected IR absorptions are:

O-H Stretch: A very broad and strong absorption from the carboxylic acid O-H group, typically in the range of 2500-3300 cm⁻¹. libretexts.orglibretexts.org

N-H Stretch: A moderate absorption from the secondary amide N-H bond, appearing around 3300 cm⁻¹. This peak might be superimposed on the broad O-H band. utdallas.edu

C-H Stretches: Aromatic C-H stretches appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the leucine side chain appear just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). pressbooks.pub

C=O Stretches: Two distinct and strong carbonyl absorptions will be visible. The carboxylic acid C=O stretch appears around 1700-1725 cm⁻¹, and the amide C=O stretch (Amide I band) is found around 1640-1680 cm⁻¹. libretexts.org

N-H Bend: The amide N-H bend (Amide II band) will show a strong absorption around 1520-1550 cm⁻¹.

C=C Stretches: Aromatic ring C=C stretching vibrations will cause several peaks in the 1450-1600 cm⁻¹ region. pressbooks.pub

C-O Stretches: The C-O stretch from the carboxylic acid and the ether linkage will appear in the fingerprint region, typically between 1000-1300 cm⁻¹. libretexts.org

The presence of these specific bands provides strong evidence for the successful synthesis and structural integrity of this compound. researchgate.netresearchgate.net

Table 4: Characteristic Infrared Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Frequency (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid | O-H Stretch | 2500 - 3300 | Strong, Very Broad |

| Amide | N-H Stretch | ~3300 | Medium, Broad |

| Aromatic C-H | C-H Stretch | 3000 - 3100 | Medium |

| Aliphatic C-H | C-H Stretch | 2850 - 2960 | Medium-Strong |

| Carboxylic Acid | C=O Stretch | 1700 - 1725 | Strong |

| Amide (Amide I) | C=O Stretch | 1640 - 1680 | Strong |

| Amide (Amide II) | N-H Bend | 1520 - 1550 | Strong |

| Aromatic Ring | C=C Stretch | 1450 - 1600 | Medium-Variable |

| Ether/Carboxylic Acid | C-O Stretch | 1000 - 1300 | Strong |

Future Research Directions and Methodological Advancements

Integration of Omics Technologies for Systems-Level Understanding

A comprehensive understanding of the biological effects of N-(3-Methoxybenzoyl)-L-leucine can be achieved by integrating various "omics" technologies. A systems-level approach provides a holistic view of the molecular changes induced by the compound.

Genomics and Transcriptomics: These technologies could identify genetic predispositions that influence the response to the compound and reveal changes in gene expression patterns in cells or tissues upon exposure. For instance, RNA-sequencing could highlight pathways modulated by this compound.

Proteomics: By analyzing the entire protein complement, proteomics can uncover the direct protein targets of the compound and downstream effects on protein expression and post-translational modifications.

Metabolomics: As an N-acyl amino acid, the compound itself is part of the metabolome. Untargeted and targeted metabolomics can reveal how this compound affects endogenous metabolic pathways and networks. mdpi.com Recent multi-omics studies have successfully identified amino acid metabolism markers for disease prognosis, a strategy that could be applied here. nih.gov

| Omics Technology | Potential Application to this compound | Expected Insights |

| Transcriptomics | RNA-Seq analysis of treated vs. untreated cells | Identification of up/down-regulated genes and pathways |

| Proteomics | Affinity-based proteomics, Thermal Proteome Profiling | Direct binding targets, changes in protein stability/expression |

| Metabolomics | LC-MS/MS profiling of cellular metabolites | Alterations in endogenous amino acid and lipid metabolism |

Development of Novel Synthetic Strategies for Complex Analogues

To explore the structure-activity relationship (SAR) of this compound, the development of efficient and versatile synthetic strategies is crucial. These methods would enable the creation of a library of analogues with systematic modifications.

Combinatorial Chemistry: High-throughput synthesis of analogues by varying the amino acid and the acyl group could rapidly generate a diverse chemical library for screening.

Late-Stage Functionalization: Introducing chemical modifications in the final steps of the synthesis would allow for the efficient creation of diverse analogues from a common intermediate, modifying, for example, the position of the methoxy (B1213986) group or substituting it with other functionalities.

Biocatalysis: The use of enzymes in the synthesis could offer high stereoselectivity and milder reaction conditions, which is particularly important for chiral molecules like L-leucine derivatives. rsc.org

Refinement of Computational Models for Enhanced Predictive Power

In silico methods are invaluable for prioritizing research efforts and reducing reliance on extensive experimental work. Advanced computational models can predict the properties and potential biological activities of this compound.

Molecular Docking and Dynamics: These simulations can predict the binding of the compound to potential protein targets, providing insights into its mechanism of action at an atomic level.

Quantitative Structure-Activity Relationship (QSAR): By correlating structural features of analogues with their biological activity, QSAR models can guide the design of more potent and selective compounds.

Machine Learning and AI: Integrating large datasets from omics studies and screening assays, machine learning algorithms can identify complex patterns and predict the biological effects of new analogues, accelerating the discovery process.

| Computational Model | Application to this compound | Predictive Outcome |

| Molecular Docking | Virtual screening against protein target libraries | Potential binding affinity and mode of interaction |

| QSAR | Analysis of a library of synthesized analogues | Predictive model for designing compounds with enhanced activity |

| Machine Learning | Integration of omics, screening, and chemical data | Prediction of bioactivity, target pathways, and off-target effects |

Exploration of Untargeted Biological Interaction Discovery

Identifying the specific molecular targets of a novel compound is a primary challenge. Untargeted approaches, often called target deconvolution or target identification, are essential for discovering the biological partners of this compound.

Chemical Proteomics: This involves using a modified version of the compound as a "bait" to capture its interacting proteins from a complex biological sample, which are then identified by mass spectrometry.

Phenotypic Screening: High-content imaging and other cell-based assays can reveal the effects of the compound on cellular morphology and function. The resulting "phenotypic fingerprint" can then be compared to those of compounds with known targets to infer the mechanism of action.

Genetic Approaches: Techniques like CRISPR/Cas9 screening can identify genes that, when knocked out, confer resistance or sensitivity to the compound, thereby pointing to its target or pathway.

The systematic application of these future-oriented research strategies holds the key to unlocking the potential of this compound, transforming it from a chemical curiosity into a well-understood molecule with potential applications in biology and medicine.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.